molecular formula C13H15NS B8166974 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine

1-(4-(o-Tolyl)thiophen-2-yl)ethanamine

Cat. No.: B8166974
M. Wt: 217.33 g/mol
InChI Key: JUUKDAYEOWBLNP-UHFFFAOYSA-N
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Description

1-(4-(o-Tolyl)thiophen-2-yl)ethanamine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring substituted with an o-tolyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.

    Substitution with o-Tolyl Group: The thiophene ring is then subjected to a substitution reaction with an o-tolyl group.

    Introduction of Ethanamine Side Chain:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine is unique due to the presence of both the o-tolyl group and the ethanamine side chain, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[4-(2-methylphenyl)thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-9-5-3-4-6-12(9)11-7-13(10(2)14)15-8-11/h3-8,10H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUKDAYEOWBLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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